

# An In-Depth Technical Guide to 1,2-Dibromoethyltrichlorosilane

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## Compound of Interest

Compound Name: 1,2-Dibromoethyltrichlorosilane

Cat. No.: B1581137

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## Abstract

**1,2-Dibromoethyltrichlorosilane** is a halogenated organosilane compound of interest in specialized chemical synthesis. This technical guide provides a summary of its known chemical and physical properties, structural information, and available safety data. Due to the limited publicly available information on this specific compound, this document also outlines general principles of reactivity and analytical methods applicable to similar organosilane compounds to provide a foundational understanding for researchers.

## Chemical and Physical Properties

**1,2-Dibromoethyltrichlorosilane**, with the CAS number 4170-50-7, is a reactive chemical intermediate. The majority of available data points to its identity as a solid at standard conditions, although some sources describe it as a liquid, suggesting its melting point may be near room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **1,2-Dibromoethyltrichlorosilane**

Property	Value	Source
CAS Number	4170-50-7	[1][2]
Molecular Formula	C <sub>2</sub> H <sub>3</sub> Br <sub>2</sub> Cl <sub>3</sub> Si	[1][2]
Molecular Weight	321.3 g/mol	[1]
Physical Description	Solid	[1]
Boiling Point	202.7 °C at 760 mmHg	[1]
Density	2.031 g/cm <sup>3</sup>	[1]
Flash Point	76.4 °C	[1]

## Molecular Structure and Conformation

The molecular structure of **1,2-Dibromoethyltrichlorosilane** has been investigated using gas-phase electron diffraction (GED), infrared (IR) and Raman spectroscopy, and computational methods. These studies have revealed that in the gas and liquid phases, the molecule exists as a mixture of three conformers: gauche(-), anti, and gauche(+). In the solid phase, only the gauche(-) conformer is observed.

Key structural parameters obtained from GED refinements for the predominant gauche(-) conformer are detailed in Table 2.

Table 2: Selected Bond Lengths and Angles for the Gauche(-) Conformer of **1,2-Dibromoethyltrichlorosilane**

Parameter	Value
Bond Lengths (r g)	
C-C	1.501(18) Å
Si-C	1.865(15) Å
C-Br (average)	1.965(8) Å
Si-Cl (average)	2.028(3) Å
Bond Angles ( $\angle\alpha$ )	
$\angle\text{CCSi}$	114.1(33)°
$\angle\text{C1C2Br}$	114.0(21)°
$\angle\text{CSiCl}$ (average)	109.6(7)°

## Reactivity and Potential Applications in Synthesis

While specific experimental protocols for the synthesis of **1,2-Dibromoethyltrichlorosilane** are not readily available in the public domain, its structure suggests it would be synthesized from the hydrosilylation of a bromoalkene or the halogenation of an ethyltrichlorosilane derivative.

The reactivity of **1,2-Dibromoethyltrichlorosilane** is dictated by the presence of the trichlorosilyl group and the dibromoethyl moiety. The Si-Cl bonds are susceptible to hydrolysis and alcoholysis, reacting with water and alcohols to form silanols and alkoxysilanes, respectively. This reactivity is a general feature of chlorosilanes.

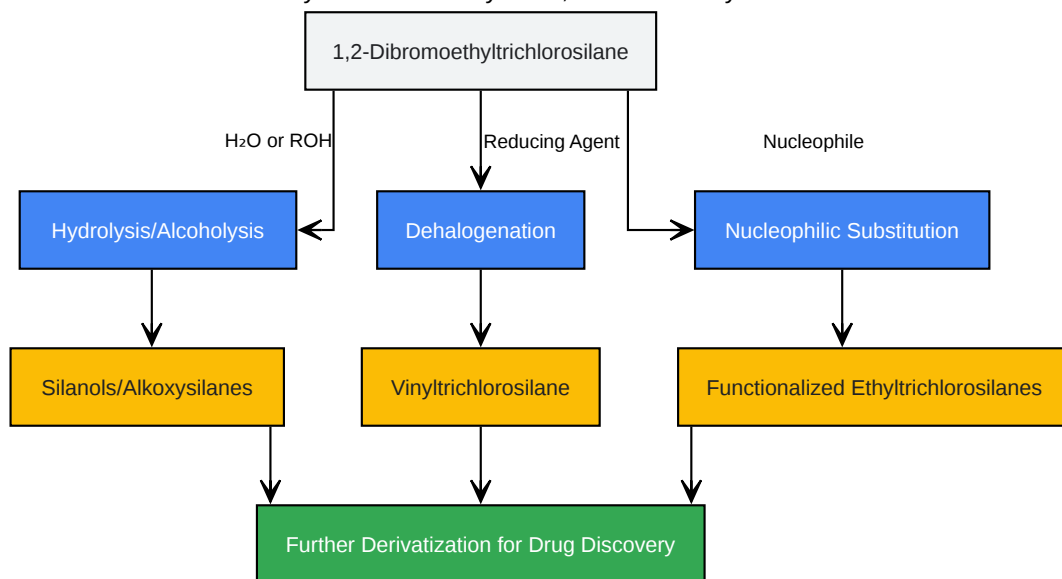
The vicinal dibromides on the ethyl chain offer a handle for various organic transformations. For instance, dehalogenation reactions could lead to the formation of a vinyltrichlorosilane, a valuable monomer for polymerization and a precursor to other organosilanes. The bromine atoms can also be substituted by other nucleophiles, although the reactivity will be influenced by the electron-withdrawing nature of the trichlorosilyl group.

For drug development professionals, the utility of such a compound would likely lie in its role as a synthetic intermediate. Organosilanes are increasingly used in medicinal chemistry to create complex molecular architectures. The trichlorosilyl group can be transformed into other silicon-

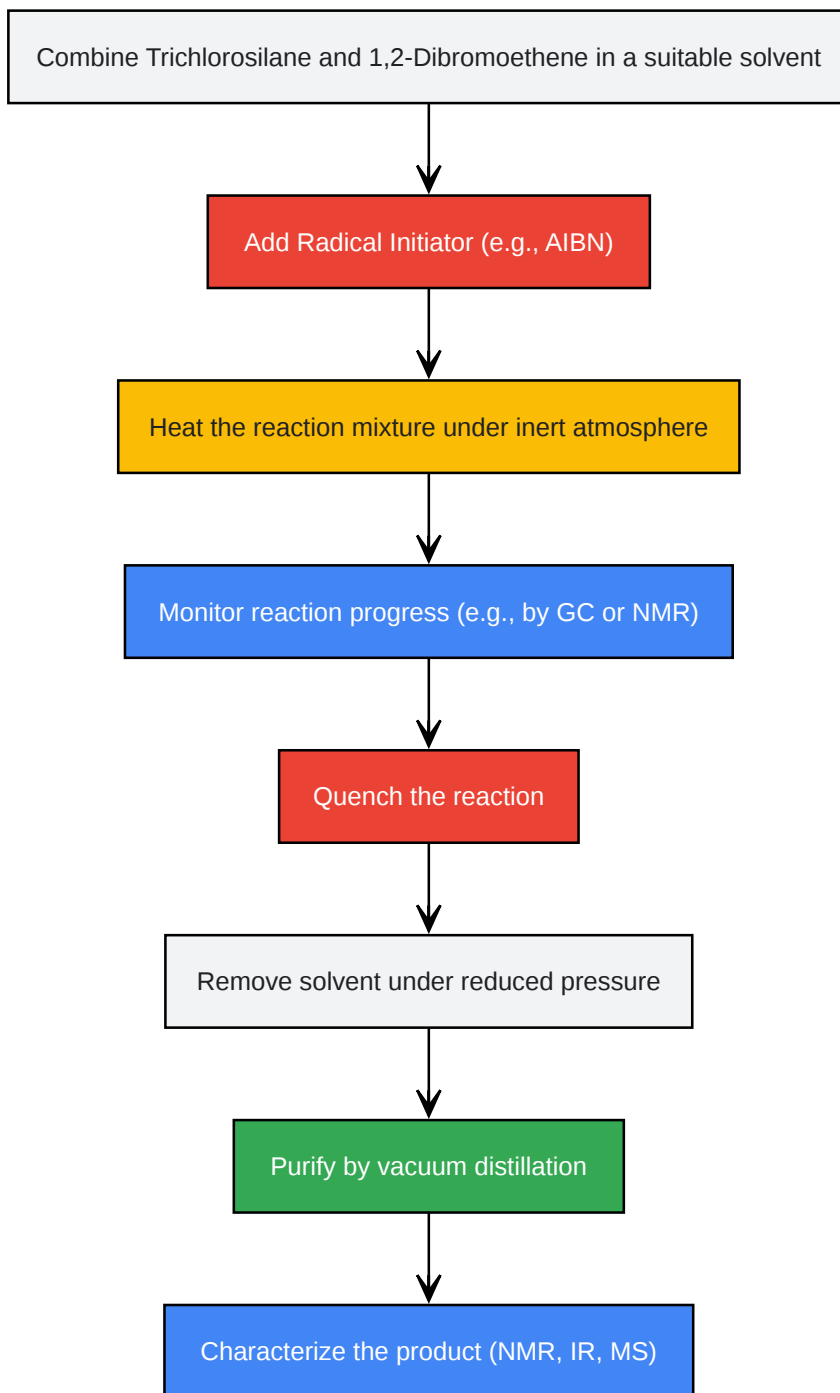
containing functionalities that can act as bioisosteres or be used to modify the pharmacokinetic properties of a drug candidate.

The following diagram illustrates a generalized logical workflow for the potential synthetic utility of **1,2-Dibromoethyltrichlorosilane** in a research context.

## Potential Synthetic Pathways of 1,2-Dibromoethyltrichlorosilane



## Hypothetical Synthesis Workflow

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